molecular formula C16H21F3N2O3S B2927268 4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine CAS No. 2034309-71-0

4-Methoxy-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)piperidine

Cat. No. B2927268
CAS RN: 2034309-71-0
M. Wt: 378.41
InChI Key: VMOLQUWCHGNWAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group, an azetidinyl group, and a piperidine ring. The presence of these groups contributes to the compound’s unique properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.41. A related compound was found to have a melting point of 167–169 °C . The compound’s structure, which includes a trifluoromethyl group and a phenyl ring, among other groups, likely contributes to its physical and chemical properties.

Scientific Research Applications

Metal-Free Coupling Reactions

The compound is implicated in metal-free coupling reactions, a method significant for pharmaceutical industries for synthesizing bicyclic building blocks, including oxetanes, piperidines, and azetidines, from ketones. This process offers a simpler, more environmentally friendly approach to creating complex molecular architectures often found in pharmaceuticals (Allwood et al., 2014).

Anodic Methoxylation

Research on the anodic methoxylation of piperidine derivatives, including those related to the compound , has been conducted to understand their electrochemical properties. These studies are crucial for designing synthetic routes in organic chemistry, providing insights into the reactivity and modification possibilities of piperidine-based compounds (Golub & Becker, 2015).

Synthesis of Functionalized Pyrrolidines

The synthesis of new pyrrolidines containing various functional groups, including sulfonyl and phosphonyl, by 1,3-dipolar cycloaddition reactions, represents another research area. Such compounds find applications in medicinal chemistry and materials science due to their diverse functional properties (Markitanov et al., 2016).

Polymorphism and Drug Design

Studies on the polymorphism of specific diarylamino aryl compounds highlight the importance of understanding solid-state chemistry in drug design and development. Characterizing and controlling polymorphism is crucial for the pharmaceutical industry to ensure the consistency and efficacy of drug formulations (Takeguchi et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of piperazine derivatives offers insights into the molecular interactions and stability of potential pharmaceutical compounds. Such studies are fundamental in drug discovery, allowing researchers to predict the behavior of new drugs and design molecules with optimal properties (Kumara et al., 2017).

properties

IUPAC Name

4-methoxy-1-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)25(22,23)15-4-2-12(3-5-15)16(17,18)19/h2-5,13-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOLQUWCHGNWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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